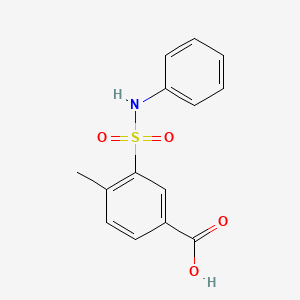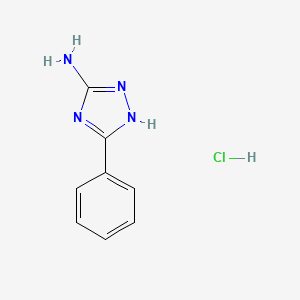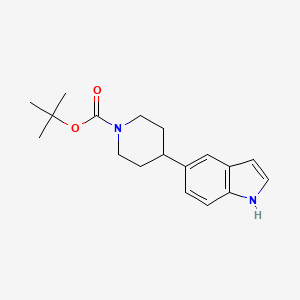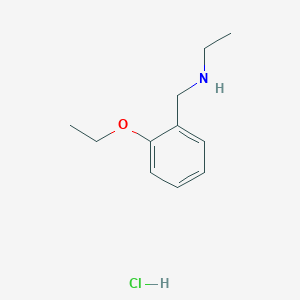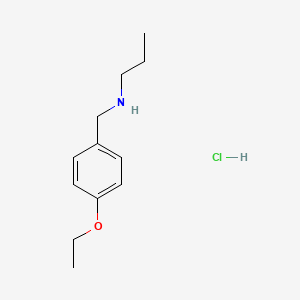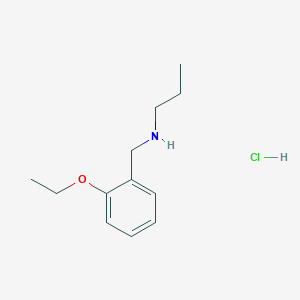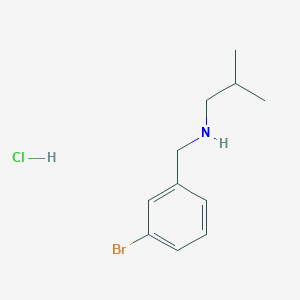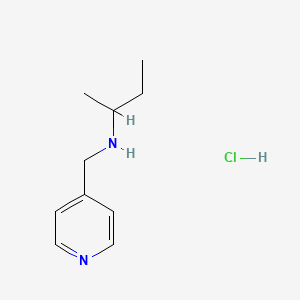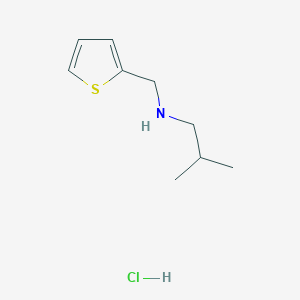
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride
Vue d'ensemble
Description
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It is a psychoactive substance that is known to induce hallucinations, altered perceptions, and changes in mood and thought processes. TMA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and to explore its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular-Imprinted Polymer-Based Sorbents in Forensic and Clinical Toxicology
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, as a structurally related compound to N-methyl-1-phenyl-2-propanamine, is relevant in the context of forensic and clinical toxicology. The use of molecular-imprinted polymer (MIP) based sorbents for selective extraction of analytes like N-methyl-1-phenyl-2-propanamine offers a technique for improving sensitivity in analyses (Bykov et al., 2017).
Synthesis of Novel N-Substituted-Acyl Derivatives
The synthesis of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, which share a structural resemblance to this compound, demonstrates its potential as a precursor in the creation of new chemical entities (Jing, 2010).
Photopolymerization and Photochemistry of Methyl Substituted Salts
Compounds structurally similar to this compound have been examined for their role in photopolymerization and photochemistry. For instance, studies on methyl-substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts reveal insights into their photopolymerization efficiency and photochemical properties (Allen et al., 1986).
Neuroprotective Effects in Pharmacology
In pharmacological research, compounds similar to this compound, like N-[2-[(2-methylphenyl)(phenyl)methoxy]ethyl]-1-butanamine hydrochloride, have been evaluated for their neuroprotective effects. These studies are critical in understanding the potential therapeutic applications of such compounds in treating brain injuries caused by ischemia (Hicks et al., 2000).
Biotransformation in Drug Synthesis
The structurally related compound, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, has been studied for its biotransformation by Candida tropicalis in producing (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine. This process is significant in synthesizing chiral drugs like (S)-Duloxetine (Soni & Banerjee, 2005).
Propriétés
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLCAGSZFHYHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
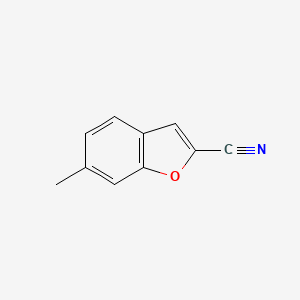
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
